N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem

描述

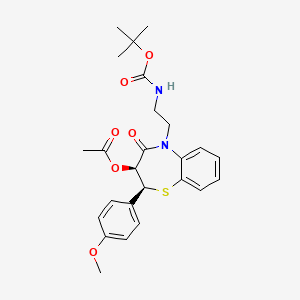

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem (CAS 1289643-62-4) is a synthetic derivative of the calcium channel blocker diltiazem, modified by the removal of two methyl groups (N,N-didesmethylation) and the addition of a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized as a reference standard in pharmaceutical research for analyzing diltiazem metabolites and impurities . Diltiazem itself is metabolized in vivo via cytochrome P450 (CYP) 3A4 into N-desmethyl diltiazem and further into N,N-didesmethyl diltiazem, both of which exhibit enhanced CYP3A4 inhibitory activity compared to the parent drug . The Boc modification likely alters the compound’s pharmacokinetic properties, such as solubility and metabolic stability, making it a critical tool for studying diltiazem’s metabolic pathways and structural-activity relationships.

属性

分子式 |

C25H30N2O6S |

|---|---|

分子量 |

486.6 g/mol |

IUPAC 名称 |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |

InChI |

InChI=1S/C25H30N2O6S/c1-16(28)32-21-22(17-10-12-18(31-5)13-11-17)34-20-9-7-6-8-19(20)27(23(21)29)15-14-26-24(30)33-25(2,3)4/h6-13,21-22H,14-15H2,1-5H3,(H,26,30)/t21-,22+/m1/s1 |

InChI 键 |

IMWNUUJVCLTJIT-YADHBBJMSA-N |

手性 SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |

规范 SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |

产品来源 |

United States |

准备方法

Starting Materials and Reaction Conditions

- The synthesis begins with diltiazem or its suitable derivatives as the substrate.

- The process often involves the use of potassium carbonate as a base and N,N-dimethylformamide (DMF) as the solvent, conducted under an inert atmosphere at approximately 70°C to facilitate nucleophilic substitution reactions.

- The Boc protecting group is introduced using tert-butyl N-(2-bromoethyl)carbamate or Boc anhydride in the presence of organic or inorganic bases such as triethylamine or potassium carbonate.

Key Reaction Steps

- Demethylation: Removal of methyl groups from the nitrogen atoms of diltiazem to yield the N,N-didesmethyl intermediate. This step is crucial for exposing the amine groups for subsequent protection.

- Protection with Boc Group: The free amine groups are protected by reaction with Boc anhydride or tert-butyl carbamate derivatives, stabilizing the molecule for further chemical manipulation and purification.

- Cyclization and Intermediate Formation: Some methods include cyclization steps involving azetidinone intermediates, which are prepared through palladium-carbon catalyzed reactions or cyclization in the presence of halide catalysts like sodium or potassium bromide/iodide.

- Purification: The final product is often purified by recrystallization from solvents such as butanol or acetone, with precipitation induced by gaseous HCl or other acids to isolate the hydrochloride salt form.

Representative Synthetic Route (Summary)

- The use of potassium carbonate in DMF at 70°C under inert atmosphere has been shown to afford the N,N-didesmethyl intermediate with a yield of approximately 63%, which is considered efficient for this class of compounds.

- The Boc protection step is versatile, employing a variety of organic and inorganic bases, allowing optimization based on scale and environmental considerations.

- Cyclization reactions to form azetidinone derivatives, intermediates related to the target compound, utilize catalysts such as palladium on carbon and halide salts, which improve yield and scalability.

- Solvent choice impacts reaction times and ecological footprint; acetone/water mixtures are preferred over pure acetone or toluene alone to reduce reaction time and improve yields, while also considering environmental costs associated with solvent recovery and waste management.

- The final purification steps involving acid precipitation and recrystallization are critical for obtaining a product with pharmaceutical-grade purity.

The preparation of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem involves a multi-step synthetic route that includes demethylation, Boc protection, cyclization, and purification. The process benefits from well-established reaction conditions such as potassium carbonate in DMF, palladium-carbon catalysis, and the use of various bases and acids for protection and salt formation. Optimization of solvents and reaction parameters enhances yield and environmental sustainability. These methods have been validated in patents and peer-reviewed synthesis reports, demonstrating their industrial applicability and efficiency.

化学反应分析

Types of Reactions

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

科学研究应用

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical method development and validation.

Biology: Studied for its potential effects on calcium channels in cellular models.

Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.

Industry: Used in the quality control of diltiazem formulations.

作用机制

The mechanism of action of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is similar to that of diltiazem. It primarily works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to vasodilation and a reduction in blood pressure . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues of Diltiazem

The table below summarizes key structural derivatives and metabolites of diltiazem:

Key Insights:

- Metabolite Potency: N,N-Didesmethyl diltiazem is the most potent CYP3A4 inhibitor among diltiazem derivatives, with a 200-fold lower IC₅₀ than the parent drug. This metabolite contributes significantly to drug-drug interactions during prolonged diltiazem therapy .

- Role of Boc Group: The Boc modification in this compound prevents further metabolism of the amine group, making it a stable intermediate for quality control and metabolic studies .

Pharmacological Comparison with Other Calcium Channel Blockers

Diltiazem derivatives share mechanistic similarities with other L-type calcium channel blockers like verapamil and bepridil but differ in ion channel selectivity and metabolic effects:

Mechanistic Differences:

- Ion Channel Effects: Diltiazem and verapamil both inhibit Kv1.4ΔN potassium channels, but diltiazem accelerates C-type inactivation (τ_inactivation = 0.41 ± 0.04 s with 250 µM diltiazem vs. 2.32 ± 0.41 s control), whereas verapamil primarily affects activation kinetics .

Research Implications

- Drug-Drug Interactions: The extreme CYP3A4 inhibition by N,N-didesmethyl diltiazem highlights the need for dose adjustments when diltiazem is co-administered with CYP3A4 substrates (e.g., simvastatin, cyclosporine) .

- Analytical Utility: this compound’s stability and detectability make it indispensable for validating diltiazem impurity profiles in pharmaceutical formulations .

生物活性

N,N-Didesmethyl N-tert-butoxycarbonyl diltiazem is a derivative of diltiazem, a well-known calcium channel blocker. This compound exhibits various biological activities, including cardiovascular effects, antimicrobial properties, and potential applications in treating arrhythmias and hypertension. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

This compound primarily acts as a voltage-dependent calcium channel blocker . By inhibiting calcium influx into cardiac and vascular smooth muscle cells, it leads to:

- Vasodilation : Reduced intracellular calcium concentrations cause relaxation of smooth muscle, leading to arterial vasodilation and decreased blood pressure .

- Negative Inotropic Effect : It decreases the force of myocardial contraction, which is beneficial in conditions like angina .

- Reduced Heart Rate : The compound slows atrioventricular nodal conduction, which can help manage certain types of tachycardia .

Pharmacokinetics

The pharmacokinetic profile of N,N-didesmethyl diltiazem includes:

- Absorption : The compound is well absorbed from the gastrointestinal tract, with bioavailability approximately 40% due to extensive first-pass metabolism .

- Distribution : It has a large volume of distribution (approximately 305 L) and is 70-80% bound to plasma proteins .

- Metabolism : The major metabolic pathways involve N-demethylation and O-demethylation, producing active metabolites that contribute to its pharmacological effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of diltiazem derivatives. N,N-didesmethyl diltiazem has shown significant activity against various pathogens:

- Gram-positive Bacteria : The compound exhibited the highest inhibition against Staphylococcus epidermidis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL for S. epidermidis .

- Biofilm Formation : It effectively reduced biofilm formation by these bacteria by up to 95% .

Table 1: Antimicrobial Activity of Diltiazem Derivatives

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 20 ± 3 | 6.25 |

| Staphylococcus aureus | 12 ± 2 | 50 |

| Escherichia coli | Not significant | Not determined |

Case Studies and Research Findings

- Cardiovascular Effects : A study on patients with chronic stable angina demonstrated that diltiazem significantly improved exercise tolerance by reducing myocardial oxygen demand through decreased heart rate and blood pressure .

- Antiviral Activity : Diltiazem has also been investigated for its antiviral properties against CoxB4 virus, showing an IC50 value of 35.8 μg/mL, indicating potential as an antiviral agent .

- Cytotoxicity Assessment : In vitro cytotoxicity studies using VERO cells indicated that diltiazem derivatives have a maximum non-toxic concentration that allows for therapeutic applications without significant cytotoxic effects .

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem, and how can they be methodologically addressed?

- Answer : The synthesis requires precise protection of the tertiary amine group using tert-butoxycarbonyl (BOC) chemistry while avoiding over-reaction or side products. A stepwise approach is recommended:

Deprotection : Use mild acidic conditions (e.g., HCl/dioxane) to remove existing methyl groups on the diltiazem backbone .

BOC Protection : React the free amine with di-tert-butyl dicarbonate (BOC anhydride) in dichloromethane under inert atmosphere to minimize hydrolysis .

Purification : Employ reverse-phase HPLC with acetonitrile/water gradients (e.g., 30–70% acetonitrile) to isolate the product. Monitor purity via LC-MS (m/z 386.47 for the hydrochloride salt) .

- Validation : Confirm structural integrity using H NMR (e.g., tert-butyl protons at δ 1.4 ppm) and FT-IR (C=O stretch at ~1680 cm) .

Q. How can researchers distinguish this compound from structurally similar metabolites in analytical workflows?

- Answer : Utilize high-resolution mass spectrometry (HRMS) coupled with fragmentation patterns:

- The BOC-protected derivative exhibits a characteristic neutral loss of 100 Da (tert-butoxycarbonyl group) in MS/MS .

- Compare retention times against reference standards (e.g., TRC D440990) using a C18 column and phosphate buffer (pH 3.0)/acetonitrile mobile phase .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the metabolic stability of this compound in hepatic microsomes?

- Answer :

Incubation Conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems (1.3 mM NADP, 3.3 mM glucose-6-phosphate) at 37°C .

Time-Course Sampling : Collect aliquots at 0, 15, 30, and 60 minutes. Terminate reactions with ice-cold acetonitrile containing internal standards (e.g., deuterated diltiazem analogs) .

Data Analysis : Calculate intrinsic clearance (CL) using the in vitro half-life method. Compare with parent diltiazem to assess metabolic liability .

- Troubleshooting : Monitor for de-BOC products via LC-MS; if detected, adjust incubation pH to 7.4 to stabilize the BOC group .

Q. How can contradictory data on the pharmacological activity of this compound be resolved?

- Case Study : Discrepancies in calcium channel blockade assays (e.g., α3β4 vs. α7 neuronal nicotinic receptor inhibition ):

Receptor-Specific Assays : Perform patch-clamp electrophysiology on transfected HEK293 cells. Use ω-conotoxin GVIA (α3β4 inhibitor) as a positive control .

Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate IC values and Hill coefficients to differentiate allosteric vs. competitive inhibition .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare efficacy across receptor subtypes (n ≥ 6 replicates) .

Q. What methodologies are recommended for detecting trace impurities in this compound batches?

- Answer :

- For Non-Volatile Impurities : Use UPLC-PDA with a BEH Shield RP18 column (1.7 µm, 2.1 × 100 mm). Gradient: 5–95% acetonitrile in 0.1% formic acid over 10 minutes .

- For Volatile Byproducts : Headspace GC-MS with a DB-5MS column. Target ions: m/z 57 (tert-butyl fragment) and m/z 72 (BOC-related degradation) .

Methodological Notes

- Synthetic Optimization : Central composite design (CCD) is effective for optimizing reaction parameters (e.g., temperature, solvent ratio). See factorial analysis in diltiazem kinetic studies for template experimental designs .

- Bioanalytical Precision : Intra-day precision should be ≤6.2% RSD, and accuracy within ±7.3% (based on validated diltiazem plasma assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。